
3-((1R,3R)-3-(((R)-2-(3-Chlorophenyl)-2-hydroxyethyl)amino)cyclohexyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((1R,3R)-3-(((R)-2-(3-Chlorophenyl)-2-hydroxyethyl)amino)cyclohexyl)phenol is a chemical compound that is commonly referred to as CP-122,288. It is a selective antagonist of the dopamine D3 receptor and has been studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Wirkmechanismus
CP-122,288 selectively blocks the dopamine D3 receptor, which is primarily located in the mesolimbic and mesocortical pathways of the brain. By blocking this receptor, CP-122,288 reduces the activity of the reward pathway, which is involved in regulating the release of dopamine in response to pleasurable stimuli. This may help to reduce drug-seeking behavior and improve cognitive function in individuals with addiction and schizophrenia.
Biochemical and Physiological Effects:
CP-122,288 has been shown to have a number of biochemical and physiological effects, including reducing the release of dopamine in the brain, improving cognitive function, and reducing drug-seeking behavior. Additionally, CP-122,288 has been shown to have neuroprotective effects and may help to reduce the progression of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CP-122,288 in lab experiments is its high selectivity for the dopamine D3 receptor, which allows for more precise targeting of this receptor. Additionally, CP-122,288 has been shown to have low toxicity and high potency, making it a promising candidate for further research. However, one limitation of using CP-122,288 in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experimental conditions.
Zukünftige Richtungen
There are a number of future directions for research on CP-122,288, including exploring its potential therapeutic applications in other neurological and psychiatric disorders, such as depression and anxiety. Additionally, further research is needed to better understand the mechanism of action of CP-122,288 and to develop more effective and targeted treatments for addiction and schizophrenia. Finally, additional studies are needed to investigate the long-term safety and efficacy of CP-122,288 in humans.
Synthesemethoden
CP-122,288 can be synthesized through a multi-step process that involves the reaction of 3-bromoanisole with cyclohexylmagnesium bromide, followed by the reaction with (R)-2-(3-chlorophenyl)-2-hydroxyethylamine. The resulting intermediate is then subjected to a series of reactions to yield CP-122,288 in high purity and yield.
Wissenschaftliche Forschungsanwendungen
CP-122,288 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, drug addiction, and Parkinson's disease. It has been shown to selectively block the dopamine D3 receptor, which is involved in regulating the reward pathway in the brain. By blocking this receptor, CP-122,288 may help to reduce drug-seeking behavior and improve cognitive function in individuals with addiction and schizophrenia. Additionally, CP-122,288 has been shown to have neuroprotective effects and may be useful in the treatment of Parkinson's disease.
Eigenschaften
IUPAC Name |
3-[(1R,3R)-3-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]cyclohexyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO2/c21-17-7-1-6-16(10-17)20(24)13-22-18-8-2-4-14(11-18)15-5-3-9-19(23)12-15/h1,3,5-7,9-10,12,14,18,20,22-24H,2,4,8,11,13H2/t14-,18-,20+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYUKBIBHIYWFQ-DJKXOVBDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)NCC(C2=CC(=CC=C2)Cl)O)C3=CC(=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@@H](C1)NC[C@@H](C2=CC(=CC=C2)Cl)O)C3=CC(=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(8S,9S,10R,11S,13S,14S,16R,17S)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl] butanoate](/img/structure/B585480.png)
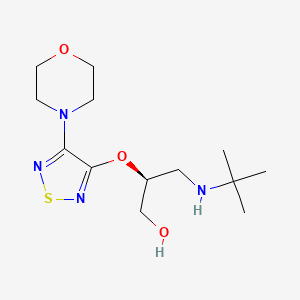
![(2E)-[(Methoxycarbonothioyl)hydrazono]acetic acid](/img/structure/B585482.png)
![Chloro[hydrotris(pyrazol-1-yl)borato]bis(triphenylphosphine)ruthenium(II) ethanol adduct](/img/structure/B585483.png)
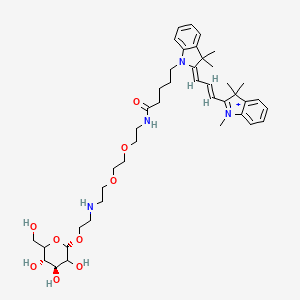

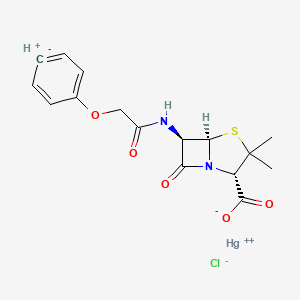
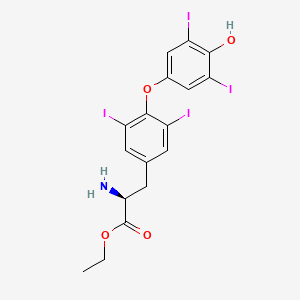

![(1R)-1-Isopropyl-3-azabicyclo[3.1.0]hexane](/img/structure/B585495.png)
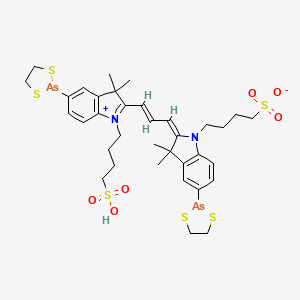
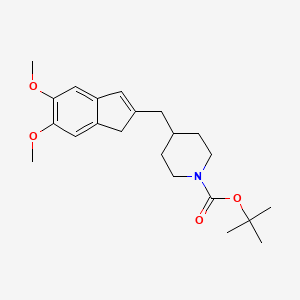
![4-[[(2S)-6-[[2-(tert-butylamino)acetyl]amino]-8-(dimethylamino)-5-hydroxy-4-oxo-2,3-dihydro-1H-naphthalen-2-yl]methyl]-2,5-dihydroxy-3,6-dioxocyclohexa-1,4-diene-1-carboxamide](/img/structure/B585500.png)